molecular formula C22H22ClNO8 B15181810 3H-Pyrano(2,3-c)acridinium, 7-(acetyloxy)-6-methoxy-3,3,12-trimethyl-, perchlorate CAS No. 58494-21-6

3H-Pyrano(2,3-c)acridinium, 7-(acetyloxy)-6-methoxy-3,3,12-trimethyl-, perchlorate

Cat. No.: B15181810
CAS No.: 58494-21-6
M. Wt: 463.9 g/mol
InChI Key: HPVKFLSDXNORHH-UHFFFAOYSA-M
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Description

3H-Pyrano(2,3-c)acridinium, 7-(acetyloxy)-6-methoxy-3,3,12-trimethyl-, perchlorate: is a complex organic compound that belongs to the class of pyranoacridinium derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The perchlorate salt form of this compound enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrano(2,3-c)acridinium, 7-(acetyloxy)-6-methoxy-3,3,12-trimethyl-, perchlorate typically involves a multi-step process:

    Formation of the Acridinium Core: The acridinium core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminobenzaldehyde and a suitable ketone under acidic conditions.

    Introduction of the Pyrano Ring: The pyrano ring is introduced via a condensation reaction with a suitable aldehyde or ketone, followed by cyclization.

    Functional Group Modifications: The acetyloxy and methoxy groups are introduced through esterification and methylation reactions, respectively.

    Formation of the Perchlorate Salt: The final step involves the conversion of the compound into its perchlorate salt form by reacting it with perchloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and acetyloxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the acridinium core, potentially converting it to a dihydroacridine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of dihydroacridine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound has shown potential as a fluorescent probe due to its ability to emit light upon excitation. This makes it useful in imaging and diagnostic applications.

Medicine

In medicinal chemistry, derivatives of this compound are being investigated for their potential as anticancer agents. The presence of the acridinium core is known to intercalate with DNA, disrupting cellular processes in cancer cells.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific optical and electronic properties. Its stability and solubility make it suitable for incorporation into various polymer matrices.

Mechanism of Action

The mechanism of action of 3H-Pyrano(2,3-c)acridinium, 7-(acetyloxy)-6-methoxy-3,3,12-trimethyl-, perchlorate involves its interaction with biological macromolecules such as DNA and proteins. The acridinium core can intercalate with DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound can generate reactive oxygen species upon light activation, further contributing to its cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3H-Pyrano(2,3-c)acridinium, 7-hydroxy-6-methoxy-3,3,12-trimethyl-, perchlorate
  • 3H-Pyrano(2,3-c)acridinium, 7-(methoxy)-6-methoxy-3,3,12-trimethyl-, perchlorate
  • 3H-Pyrano(2,3-c)acridinium, 7-(ethoxy)-6-methoxy-3,3,12-trimethyl-, perchlorate

Uniqueness

The uniqueness of 3H-Pyrano(2,3-c)acridinium, 7-(acetyloxy)-6-methoxy-3,3,12-trimethyl-, perchlorate lies in its specific functional groups, which confer distinct chemical and biological properties. The acetyloxy group enhances its reactivity and potential for further derivatization, while the methoxy group contributes to its stability and solubility. These features make it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

58494-21-6

Molecular Formula

C22H22ClNO8

Molecular Weight

463.9 g/mol

IUPAC Name

(6-methoxy-3,3,12-trimethylpyrano[2,3-c]acridin-12-ium-7-yl) acetate;perchlorate

InChI

InChI=1S/C22H22NO4.ClHO4/c1-13(24)26-21-14-8-6-7-9-16(14)23(4)20-15-10-11-22(2,3)27-17(15)12-18(25-5)19(20)21;2-1(3,4)5/h6-12H,1-5H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

HPVKFLSDXNORHH-UHFFFAOYSA-M

Canonical SMILES

CC(=O)OC1=C2C(=CC3=C(C2=[N+](C4=CC=CC=C41)C)C=CC(O3)(C)C)OC.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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